5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
5-(4-Methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo-oxazole-dione scaffold. This molecule incorporates three distinct aromatic substituents: a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a thiophen-2-yl moiety at position 2.
Crystallographic analysis of related compounds (e.g., ) suggests that such molecules adopt puckered conformations in the pyrrolidine ring, with puckering amplitudes influenced by substituent steric effects . The synthesis of these derivatives typically involves cyclocondensation reactions between functionalized amines and diketones, though specific synthetic routes for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-29-17)24(28-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDZXTPMYXECLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the use of 4-methoxyphenyl and thiophene derivatives, which undergo cyclization and subsequent functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature environments. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Structural and Electronic Comparisons
- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the 4-morpholinylphenyl group in . Thiophen-2-yl vs. pyridinyl (): Thiophene’s sulfur atom contributes to π-electron delocalization, whereas pyridine’s nitrogen enables Lewis basicity, affecting binding affinity in biological systems.
- Conformational Analysis :
Research Findings and Methodological Considerations
- Crystallography : Structural data for analogs (e.g., ) were refined using SHELXL , achieving R-factors < 0.05, indicating high precision . The ORTEP-3 software () was employed for visualizing molecular geometry, confirming the bicyclic scaffold’s rigidity.
- Puckering Analysis : Cremer-Pople parameters () quantify ring puckering in analogs, revealing that electron-withdrawing groups (e.g., chlorophenyl ) increase puckering amplitude due to steric strain .
Biological Activity
5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates multiple aromatic and heterocyclic components. The molecular formula is with a molecular weight of approximately 475.59 g/mol. The presence of the methoxy group and thiophene ring contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrated significant antiproliferative effects across various cancer cell lines in the National Cancer Institute (NCI) drug screening program. These compounds exhibited GI50 values in the nanomolar range (0.08–0.41 μM), indicating potent growth inhibition .
The mechanism of action involves cell cycle arrest and apoptosis induction:
- Cell Cycle Arrest : Compounds in this class effectively halt cell progression at the G2/M phase.
- Apoptosis Induction : They activate mitochondrial pathways leading to programmed cell death.
- Tubulin Polymerization Inhibition : These compounds inhibit tubulin polymerization with IC50 values ranging from 1.9 to 8.2 μM, suggesting a direct impact on microtubule dynamics .
Case Studies
Case Study 1: In Vitro Efficacy
A study evaluated the cytotoxic effects of similar oxazole derivatives on human cancer cell lines. The results indicated that several derivatives had IC50 values lower than 500 nM against lymphoma cells, showcasing their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[3,4-d][1,2]oxazoles revealed that specific substituents significantly enhance biological activity. For example, substituents like 3,5-dimethoxybenzyl improved antiproliferative effects compared to their parent compounds .
Summary Table of Biological Activities
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles | Antitumor | 0.08–0.41 | Potent across NCI panel |
| Similar derivatives | Lymphoma inhibition | <0.5 | Effective against multiple lines |
| Tubulin inhibitors | Microtubule dynamics | 1.9–8.2 | Significant impact on polymerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
